Azocan-1-yl(oxo)acetic acid has the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . The structure features an azocane ring, which is a saturated nitrogen-containing heterocycle, along with an oxoacetic acid moiety. This combination gives the compound distinctive properties that are of interest in various fields of research.
The chemical behavior of azocan-1-yl(oxo)acetic acid includes reactions typical of both carboxylic acids and amides due to the presence of the oxo and amino groups. It can undergo:
Azocan-1-yl(oxo)acetic acid exhibits notable biological activity. Preliminary studies suggest potential anti-inflammatory and analgesic effects. Its structure allows for interactions with biological targets, making it a candidate for further pharmacological investigations. The compound may also show antimicrobial properties, although more research is needed to fully elucidate these effects .
Synthesis of azocan-1-yl(oxo)acetic acid can be achieved through several methods:
Azocan-1-yl(oxo)acetic acid has potential applications in:
Initial interaction studies suggest that azocan-1-yl(oxo)acetic acid may interact with specific receptors or enzymes in biological systems. Understanding these interactions is crucial for determining its therapeutic potential and safety profile. Further studies are essential to map out its pharmacodynamics and pharmacokinetics in vivo .
Several compounds share structural similarities with azocan-1-yl(oxo)acetic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Aminoacetic acid | Simple amino acid | Basic structure with no heterocycles |
2-(Pyrrolidin-1-yl)acetic acid | Contains a pyrrolidine ring | Enhanced solubility and reactivity |
4-Amino-2-butyric acid | Aliphatic amine | Different chain length affects activity |
Azocan-1-yl(oxo)acetic acid is unique due to its nitrogen-containing heterocycle combined with an oxo group, which may enhance its biological activity compared to simpler compounds like 2-aminoacetic acid.
The primary chemical name for this compound is Azocan-1-yl(oxo)acetic acid [1]. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 2-(azocan-1-yl)-2-oxoacetic acid [1] [2], which provides a more descriptive nomenclature indicating the structural features of the molecule.
The compound is registered under the Chemical Abstracts Service (CAS) registry number 1142202-56-9 [1] [2] [3] [4]. This unique identifier is universally recognized in chemical databases and regulatory systems worldwide.
Several important database codes and identifiers are associated with this compound:
The compound is also known by alternative chemical names that reflect different aspects of its structure:
The compound can be identified through its molecular structure representations:
Category | Name | Source |
---|---|---|
Primary Name | Azocan-1-yl(oxo)acetic acid | PubChem [1] |
IUPAC Name | 2-(azocan-1-yl)-2-oxoacetic acid | PubChem/ChemDB [1] [2] |
Registry Number | 1142202-56-9 | CAS Registry [1] |
Database Code | MFCD12028233 | MDL [3] [4] |
Database Code | DTXSID901266713 | DSSTox [1] [4] |
Database Code | CTK7F3541 | ChemTek [5] [6] |
Database Code | MolPort-006-068-719 | MolPort [5] |
Database Code | MCULE-4951955877 | MCule [6] |
Database Code | STK505886 | Vitas-M [6] |
Database Code | Y-7000 | Commercial [6] |
Database Code | ZINC34927184 | ZINC Database [6] |
Alternate Name | Hexahydro-α-oxo-1(2H)-azocineacetic acid | Chemical Databases [6] [7] |
SALTDATA | azocan-1-yl(oxo)acetic acid(SALTDATA: FREE) | ChemicalBook [6] |
Commercial Code | ALBB-009508 | Commercial Supplier [7] |
Commercial Code | BS-37019 | Commercial Supplier [7] |
Commercial Code | AKOS005172217 | Commercial Supplier [7] |